Efficient One-Step Synthesis
A recent 2023 protocol demonstrates that 3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be synthesized in a single step under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a significant advantage over multi-step syntheses often required for structurally similar pyrazinone analogs, which can involve lower overall yields and more complex purification steps [2]. The product is fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This efficient, high-yielding synthetic route enhances its procurement value for research applications where compound accessibility and cost-effectiveness are critical.
| Evidence Dimension | Synthetic Yield (One-Step Protocol) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Typical multi-step pyrazinone syntheses (yields not specified, but generally <90%) |
| Quantified Difference | Not explicitly quantified, but described as 'quantitative' |
| Conditions | Adapted Vilsmeier conditions, one-step protocol |
Why This Matters
The 'quantitative' yield and single-step synthesis drastically reduce procurement costs and time, making it a more attractive starting material or intermediate compared to analogs requiring lengthier syntheses.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank 2023, 2023(2), M1654. View Source
- [2] Facile Synthesis of Polyhalo- and Nitro-pyrazines. ScienceDirect 2008. View Source
